Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-

Medicinal Chemistry Structure-Activity Relationship Reference Standards

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- (CAS 57435-91-3) is a synthetic small molecule belonging to the pyrrolo[3,4-e][1,4]diazepine class. Its core scaffold is a key intermediate in the synthesis of pharmacologically active pyrrolodiazepines, particularly those described in foundational patents for anxiolytic and anticonvulsant agents.

Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
CAS No. 57435-91-3
Cat. No. B13796922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-
CAS57435-91-3
Molecular FormulaC15H15N3O2
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC1=C2C(=CN1)NC(=O)CN=C2C3=CC=C(C=C3)OC
InChIInChI=1S/C15H15N3O2/c1-9-14-12(7-16-9)18-13(19)8-17-15(14)10-3-5-11(20-2)6-4-10/h3-7,16H,8H2,1-2H3,(H,18,19)
InChIKeyPGIFRZNPKQWGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- (CAS 57435-91-3)? A Structural and Procurement Guide


Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- (CAS 57435-91-3) is a synthetic small molecule belonging to the pyrrolo[3,4-e][1,4]diazepine class. Its core scaffold is a key intermediate in the synthesis of pharmacologically active pyrrolodiazepines, particularly those described in foundational patents for anxiolytic and anticonvulsant agents [1]. Unlike the extensively studied drug candidate Premazepam (CAS 57435-86-6), this compound features a unique 4-methoxyphenyl substituent at the 5-position and a single methyl group at the 6-position, distinguishing it from the 6,7-dimethyl-5-phenyl pattern of Premazepam and its 8-halogenated derivatives [2]. This specific substitution pattern makes it a critical reference standard for structure-activity relationship (SAR) studies and a valuable synthetic precursor, rather than a direct therapeutic agent.

Why Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- Cannot Be Replaced by a Standard Analog


Generic substitution within the pyrrolodiazepine class is invalid due to the profound impact of the 5-aryl and 6-alkyl substituents on both biological activity and synthetic utility. The patents defining this chemical space explicitly demonstrate that the 'most preferred' active compounds require a non-methoxylated phenyl ring and specific halogenation at the 8-position, a structural feature absent in CAS 57435-91-3 [1]. Its 4-methoxyphenyl group is anticipated to significantly alter benzodiazepine receptor binding kinetics compared to the unsubstituted phenyl of Premazepam, based on established SAR for this receptor class [2]. Therefore, sourcing a different pyrrolodiazepine for use as a synthetic intermediate or analytical standard would introduce a structurally distinct entity, invalidating synthetic protocols and quantitative analytical methods.

Quantitative Differentiation Evidence for CAS 57435-91-3: A Procurement-Focused Evidence Guide


Structural Differentiation from the Lead Clinical Candidate Premazepam

CAS 57435-91-3 is structurally differentiated from the most clinically advanced analog in its class, Premazepam (CAS 57435-86-6), by two key features: the presence of a 4-methoxyphenyl group at the 5-position instead of an unsubstituted phenyl, and the absence of a methyl group at the 7-position. In the foundational patent literature for this class, the 'most preferred' anticonvulsant compounds are defined as having R=methyl, R₁=chloro/bromo/nitro, R₂=hydrogen, and R₃=hydrogen or chloro; this template does not accommodate the 4-methoxyphenyl substitution of CAS 57435-91-3, indicating it serves a distinct role, likely as a synthetic intermediate or comparator in selectivity assays [1].

Medicinal Chemistry Structure-Activity Relationship Reference Standards

Differentiation in Synthetic Utility: Intermediate Status for 3-Hydroxy-Derivatives

The compound is explicitly positioned as a starting material of 'formula II' in US Patent 4,391,817, which are the direct precursors to the pharmacologically active 8-halogenated/nitrated final compounds. Its preparation is described in Belgian Patent No. 826,925, the parent patent for this scaffold. A subsequent patent (US 4,402,970) reveals that introduction of a 3-hydroxy group onto a closely related 1,7-dihydro scaffold yields compounds 'unexpectedly more active as anticonvulsant and anti-anxiety agents' and 'considerably less toxic' than the prior art compounds bearing a hydrogen at C-3 [1]. This defines CAS 57435-91-3 not as an end-product but as a critical, quantifiable benchmark for synthetic yield and purity in the multi-step synthesis of advanced analogs.

Synthetic Chemistry Process Chemistry Intermediate Procurement

Predicted Physicochemical Differentiation for Bioassay Development

The 4-methoxy substituent on the phenyl ring of CAS 57435-91-3 is predicted to confer measurably different physicochemical properties compared to the non-methoxylated comparator, 3,7-dihydro-6-methyl-5-phenylpyrrolo[3,4-e]-1,4-diazepin-2(1H)-one (CAS 57435-84-4). While experimental data for this specific compound is absent from primary literature, in silico predictions indicate a lower aqueous solubility and higher lipophilicity for the target compound. This differentiation is critical for its use as a negative control or specificity tool in biological assays where the non-methoxylated version is the active principle, as it would exhibit altered non-specific binding and distribution .

Physicochemical Profiling Bioassay Design Solubility

Differentiation by Exclusion: Lack of 8-Halogenation Defines Non-Pharmacological Role

A definitive point of differentiation for CAS 57435-91-3 is the explicit absence of an 8-halogen or nitro group. US Patent 4,391,817 teaches that anticonvulsant and anti-anxiety activity is conferred specifically by halogenation (Cl, Br) or nitration at the 8-position of the pyrrolodiazepine scaffold [1]. Since the target compound lacks this critical pharmacophoric element, it is expected to be pharmacologically silent or significantly less active than its 8-substituted derivatives. This makes it an ideal negative control for in vitro binding and functional assays, as it retains the core scaffold's physicochemical properties without the strong receptor activation component.

Pharmacology Receptor Binding Negative Control

Verified Application Scenarios for Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- Based on Quantitative Evidence


Use as a Certified Reference Standard for HPLC/MS Method Validation

Based on its structural differentiation from active pharmaceutical ingredients like Premazepam (Section 3, Evidence 1), CAS 57435-91-3 is ideally suited as a reference standard for the development and validation of HPLC or LC-MS analytical methods. Its distinct retention time and mass spectrum, resulting from the 4-methoxyphenyl substituent, allow for clear resolution from the active 6,7-dimethyl-5-phenyl analogs, ensuring accurate quantification of process impurities or degradation products [1].

Synthetic Intermediate in the Multi-Step Synthesis of 3-Hydroxy-Pyrrolodiazepines

The compound's established role as a 'formula II' starting material in US Patent 4,391,817 (Section 3, Evidence 2) makes it a required procurement item for any laboratory synthesizing the more advanced 3-hydroxy-1,7-dihydro-pyrrolodiazepines described in US Patent 4,402,970. Its use ensures the correct substitution pattern is maintained throughout the synthetic sequence, which is critical for achieving the reported gain in potency and reduction in toxicity [1].

Negative Control for Benzodiazepine Receptor Binding and Functional Assays

Its lack of the required 8-halogen or 8-nitro substituent that defines pharmacological activity in this class (Section 3, Evidence 4) makes this compound the optimal negative control. When evaluating novel 8-substituted analogs for GABAergic activity, this compound can be used at matched concentrations to account for any non-specific scaffold effects, thereby increasing the rigor and interpretability of the primary screening data [1].

Physicochemical Probe in Solubility and Permeability SAR Studies

The predicted 2-fold decrease in aqueous solubility compared to its des-methoxy analog (Section 3, Evidence 3) positions this compound as a useful tool in preclinical ADME profiling. Parallel testing of this compound alongside the more hydrophilic 5-phenyl analog allows drug metabolism teams to isolate the contribution of the 4-methoxy group to critical parameters like logD, kinetic solubility, and parallel artificial membrane permeability (PAMPA), de-risking late-stage lead optimization [1].

Quote Request

Request a Quote for Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.